Methohexital
Overview
Description
Methohexital is a barbiturate derivative used to induce anesthesia . It is primarily used to cause you to fall asleep before a surgery or other medical procedure . It is also used for inducing deep sedation .
Synthesis Analysis
Methohexital can be synthesized in the classic manner of making barbituric acid derivatives, particularly by the reaction of malonic ester derivatives with derivatives of urea . A method was developed to prepare differently enriched mixtures of methohexital isomers without resorting to lengthy and expensive optical resolutions .Molecular Structure Analysis
The chemical formula for Methohexital is C14H18N2O3 . The structure of Methohexital is that of barbituric acid substituted at N-1 by a methyl group and at C-5 by allyl and 1-methylpent-2-ynyl groups .Chemical Reactions Analysis
Methohexital binds at a distinct binding site associated with a Cl - ionopore at the GABA A receptor, increasing the duration of time for which the Cl - ionopore is open .Physical And Chemical Properties Analysis
Methohexital is a derivative from barbituric acid, which is a compound made of malonic acid and urea . The acyclic side chain at the fifth Carbon of the benzene ring is responsible for the hypnotic activity attributed to this compound .Scientific Research Applications
Methohexital in Electroconvulsive Therapy (ECT)
Methohexital is commonly used in Electroconvulsive Therapy (ECT) for its anesthetic properties. Studies have documented its use in enhancing the safety and efficacy of ECT, comparing its effects with other anesthetics like ketamine. Research has shown that while Methohexital and Ketamine provide comparable recovery and reorientation times in ECT, Methohexital tends to facilitate a faster reorientation, making it a preferred choice in certain clinical scenarios. However, the overall recovery time between Methohexital and Ketamine was not significantly different, indicating that Methohexital maintains its relevance in modern ECT practice for its balance between efficacy and patient recovery dynamics (Yen et al., 2015).
Impact on Neutrophil Immune Functions
In vitro studies have explored the impact of Methohexital on immune functions, specifically its effects on neutrophil (polymorphonuclear leucocyte) dynamics. Research indicates that Methohexital can significantly influence the free amino acid pool within neutrophils, affecting their immune response capabilities. For instance, exposure to Methohexital led to notable changes in the levels of various amino acids, demonstrating a dose-dependent effect on neutrophil function and suggesting a broader impact of Methohexital on cellular immune responses (Mühling et al., 2001).
Use in Pediatric Procedural Sedation
Methohexital has been evaluated for its safety and effectiveness in pediatric procedural sedation, particularly in emergency department settings. Its application for procedures such as computed tomography (CT) imaging in children demonstrates its utility in achieving rapid, effective, and short-duration sedation, making it a valuable option for noninvasive yet anxiety-inducing procedures in pediatric care. Despite its benefits, careful monitoring for transient side effects is essential, underscoring the need for judicious use in clinical practice (Pomeranz et al., 2000).
Anesthesia in Neonatal Cardiology
Methohexital's role extends into highly specialized areas such as neonatal cardiology, where it has been utilized during elective neonatal direct current cardioversion. This application highlights its potential in the anesthetic management of neonates undergoing cardioversion, indicating its safety and effectiveness in even the most delicate patient populations. The unique pharmacological properties of Methohexital, including its short-acting nature, render it suitable for brief yet critical procedures in neonatal care (Allegaert et al., 2002).
Safety And Hazards
Future Directions
Methohexital is the preferred agent for use in electroconvulsive therapy (ECT) and has also found utility in procedural sedation for cardioversion, as an induction agent for intubation in neonates, and as a sedative in imaging procedures . Its rapid onset and short duration of action make this drug clinically useful .
properties
IUPAC Name |
5-hex-3-yn-2-yl-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXKDOXHBHYTKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023287 | |
Record name | Methohexital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methohexital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014617 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.24e-02 g/L | |
Record name | Methohexital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014617 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Methohexital binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged. | |
Record name | Methohexital | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00474 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Methohexital | |
CAS RN |
151-83-7 | |
Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-methyl-5-(1-methyl-2-pentynyl)-5-(2-propenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methohexital [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methohexital | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00474 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methohexital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methohexital | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHOHEXITAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5B8ND5IPE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Methohexital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014617 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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